molecular formula C21H33NO5SSi B601487 Faropenem Impurity 7 CAS No. 120705-68-2

Faropenem Impurity 7

货号: B601487
CAS 编号: 120705-68-2
分子量: 439.6 g/mol
InChI 键: MASHLNCIEFIURF-MMMWYMCRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Faropenem Impurity 7 is a degradation product of Faropenem, a broad-spectrum beta-lactam antibiotic belonging to the penem group. Faropenem is known for its efficacy against a wide range of Gram-positive and Gram-negative bacteria, making it a valuable agent in the treatment of various bacterial infections. This compound, as a byproduct, is often studied to understand the stability and degradation pathways of Faropenem.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Faropenem Impurity 7 involves the degradation of Faropenem under specific conditions. The synthetic route typically includes the treatment of Faropenem with acidic, alkaline, oxidative, or thermal conditions to induce degradation. For instance, Faropenem can be subjected to hydrolysis, oxidation, photolysis, and thermal degradation to produce various impurities, including this compound .

Industrial Production Methods: Industrial production of this compound is not typically carried out intentionally. Instead, it is often generated as a byproduct during the manufacturing and storage of Faropenem. The identification and quantification of such impurities are crucial for ensuring the quality and stability of the pharmaceutical product .

化学反应分析

Types of Reactions: Faropenem Impurity 7 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various degradation products of Faropenem, with this compound being one of the significant byproducts .

科学研究应用

Pharmacological Applications

  • Antimicrobial Activity :
    • Faropenem has shown significant activity against various strains of Escherichia coli, including those resistant to fluoroquinolones and extended-spectrum beta-lactamases. A study demonstrated that a seven-day treatment regimen with faropenem resulted in a higher microbiological response compared to a three-day regimen, indicating its potential in treating acute uncomplicated cystitis caused by resistant bacteria .
  • Synergistic Effects :
    • Research indicates that faropenem can exhibit synergistic effects when combined with other antibiotics such as rifampicin. In vitro studies have shown that this combination may enhance the bactericidal activity against Mycobacterium tuberculosis, suggesting a potential role in tuberculosis treatment .
  • Stability Studies :
    • Stability is crucial for maintaining the efficacy of pharmaceutical compounds. Studies have highlighted that faropenem sodium tablets demonstrate improved stability under high humidity and temperature conditions compared to conventional formulations. This stability is essential for ensuring consistent therapeutic outcomes, particularly in regions with extreme environmental conditions .

Case Studies and Clinical Trials

  • Acute Uncomplicated Cystitis : In a randomized controlled trial involving 200 female patients, faropenem was evaluated for its efficacy against acute uncomplicated cystitis. The results indicated a microbiological eradication rate of 66.7% in the seven-day treatment group versus 58.9% in the three-day group, showcasing its effectiveness against resistant strains .
  • Tuberculosis Treatment : In another study focusing on the bactericidal activity of faropenem against Mycobacterium tuberculosis, the compound was administered alongside rifampicin to healthy volunteers. The results suggested modest synergy, warranting further investigation into its clinical efficacy for tuberculosis treatment .

Data Tables

Study Application Findings
Study 1Acute Cystitis66.7% eradication rate with 7-day regimen vs 58.9% with 3-day regimen
Study 2TuberculosisModest synergy observed when combined with rifampicin; further testing recommended
Study 3StabilityImproved stability under high humidity and temperature compared to standard formulations

作用机制

As an impurity, Faropenem Impurity 7 does not have a direct mechanism of action like the parent compound, Faropenem. studying its formation and degradation can provide insights into the stability and efficacy of Faropenem. Faropenem itself acts by inhibiting the synthesis of bacterial cell walls, binding to penicillin-binding proteins, and preventing the cross-linkage of peptidoglycan chains .

相似化合物的比较

Uniqueness of Faropenem Impurity 7: this compound is unique in its formation as a degradation product, providing valuable information about the stability and degradation pathways of Faropenem. Understanding these impurities is crucial for ensuring the quality and safety of Faropenem as a pharmaceutical product .

生物活性

Faropenem Impurity 7, identified by its CAS number 120705-68-2, is a degradation product of the antibiotic Faropenem, which belongs to the penem class of antibiotics. Understanding the biological activity of this impurity is crucial for assessing the stability and safety of formulations containing Faropenem.

  • Molecular Formula : Not explicitly provided in the sources.
  • Molecular Weight : Approximately 439.6 g/mol.
  • Structural Class : Related to carbapenems, with implications for antibiotic activity.

Formation and Stability

This compound typically arises unintentionally during the production or storage of Faropenem under stress conditions. The pathways leading to its formation are not well-defined, indicating a need for further research into its synthesis and stability profiles. This impurity serves as a marker for monitoring the quality and stability of Faropenem formulations, particularly under various environmental conditions.

Biological Activity

While Faropenem is known for its broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria, the biological activity of this compound is less pronounced. The impurity may exhibit some degree of antibacterial activity but is generally considered less potent than Faropenem itself. The mechanism of action aligns with that of penicillin-class antibiotics, primarily involving:

  • Inhibition of Cell Wall Synthesis : By binding to penicillin-binding proteins (PBPs), leading to bacterial cell death.

Comparative Analysis with Related Compounds

To better understand the implications of this compound, it is useful to compare it with other related compounds within the beta-lactam antibiotic class:

Compound NameCAS NumberStructural ClassUnique Features
Faropenem 120705-68-2PenemActive ingredient used against bacterial infections.
Meropenem 96036-03-2CarbapenemBroad activity against resistant bacteria; IV use.
Imipenem VariesCarbapenemCombined with cilastatin to prevent renal metabolism.
Ertapenem VariesCarbapenemOnce-daily dosing; extended spectrum against Gram-negative bacteria.
Ceftazidime VariesCephalosporinEffective against Pseudomonas aeruginosa; different mechanism.

This table highlights that while this compound shares structural similarities with these compounds, its role as an impurity limits its therapeutic applications.

Case Studies and Research Findings

Research focusing on degradation products like this compound emphasizes their significance in pharmaceutical quality control. For instance, analytical methods such as high-performance liquid chromatography (HPLC) are employed to detect and quantify this impurity in drug formulations. This ensures that the final medication meets safety and efficacy standards.

Example Study

A study investigating the stability of Faropenem under various storage conditions found that degradation products, including this compound, can form more readily under high temperature and humidity levels. This underscores the importance of proper storage conditions in maintaining drug integrity.

属性

CAS 编号

120705-68-2

分子式

C21H33NO5SSi

分子量

439.6 g/mol

IUPAC 名称

prop-2-enyl (5R,6S)-6-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C21H33NO5SSi/c1-8-11-26-20(24)16-17(14-10-9-12-25-14)28-19-15(18(23)22(16)19)13(2)27-29(6,7)21(3,4)5/h8,13-15,19H,1,9-12H2,2-7H3/t13-,14+,15+,19-/m1/s1

InChI 键

MASHLNCIEFIURF-MMMWYMCRSA-N

手性 SMILES

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@@H]3CCCO3)C(=O)OCC=C)O[Si](C)(C)C(C)(C)C

规范 SMILES

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)OCC=C)O[Si](C)(C)C(C)(C)C

外观

White Solid

纯度

> 95%

数量

Milligrams-Grams

同义词

4-​Thia-​1-​azabicyclo[3.2.0]​hept-​2-​ene-​2-​carboxylic acid, 6-​[1-​[[(1,​1-​dimethylethyl)​dimethylsilyl]​oxy]​ethyl]​-​7-​oxo-​3-​(tetrahydro-​2-​furanyl)​-​, 2-​propenyl ester, [5R-​[3(S*)​,​5α,​6α(R*)​]​]​- (9CI)

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。